molecular formula C12H12Cl4N2 B13757459 2,2'-Dichlorobenzidine dihydrochloride CAS No. 5742-07-4

2,2'-Dichlorobenzidine dihydrochloride

Cat. No.: B13757459
CAS No.: 5742-07-4
M. Wt: 326.0 g/mol
InChI Key: MXGDOEMKIIIVRS-UHFFFAOYSA-N
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Description

2,2’-Dichlorobenzidine dihydrochloride: is an organic compound with the formula C12H10Cl2N2·2HCl. It is a chlorinated derivative of benzidine and is primarily used as an intermediate in the production of pigments and dyes. The compound appears as a white to pale yellow crystalline solid and is known for its role in the synthesis of diarylide yellow pigments, which are widely used in printing inks .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2’-Dichlorobenzidine dihydrochloride is typically synthesized from 2-nitrochlorobenzene through a two-step process. The first step involves the reduction of 2-nitrochlorobenzene with zinc in a basic medium to produce 2,2’-dichlorodiphenylhydrazine. This intermediate then undergoes a benzidine rearrangement in the presence of a mineral acid, such as sulfuric acid, to yield 2,2’-dichlorobenzidine .

Industrial Production Methods: In industrial settings, the continuous preparation of 2,2’-dichlorobenzidine dihydrochloride involves treating 2,2’-dichlorohydrazobenzene with aqueous sulfuric acid in the presence of an alkali metal salt of an alkyl polyglycol ether sulfate. The reaction is carried out at temperatures ranging from 20°C to 50°C. The resulting suspension is then diluted with water and heated to 90°C to 95°C. Finally, hydrochloric acid is added to precipitate the 2,2’-dichlorobenzidine dihydrochloride .

Chemical Reactions Analysis

Types of Reactions: 2,2’-Dichlorobenzidine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Zinc in a basic medium.

    Benzidine Rearrangement: Mineral acids such as sulfuric acid.

    Diazotization: Sodium nitrite and hydrochloric acid.

Major Products:

Scientific Research Applications

2,2’-Dichlorobenzidine dihydrochloride has several applications in scientific research and industry:

Mechanism of Action

The mechanism of action of 2,2’-dichlorobenzidine dihydrochloride involves its interaction with cellular components, leading to potential carcinogenic effects. The compound can form reactive intermediates that bind to DNA, causing mutations and potentially leading to cancer. Studies have shown that it can induce tumors in various animal models, highlighting its carcinogenic potential .

Comparison with Similar Compounds

Uniqueness: 2,2’-Dichlorobenzidine dihydrochloride is unique due to its specific chlorinated structure, which imparts distinct chemical properties and reactivity. Its ability to form stable diazonium salts makes it particularly valuable in the production of high-performance pigments .

Properties

CAS No.

5742-07-4

Molecular Formula

C12H12Cl4N2

Molecular Weight

326.0 g/mol

IUPAC Name

4-(4-amino-2-chlorophenyl)-3-chloroaniline;dihydrochloride

InChI

InChI=1S/C12H10Cl2N2.2ClH/c13-11-5-7(15)1-3-9(11)10-4-2-8(16)6-12(10)14;;/h1-6H,15-16H2;2*1H

InChI Key

MXGDOEMKIIIVRS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)Cl)C2=C(C=C(C=C2)N)Cl.Cl.Cl

Origin of Product

United States

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